molecular formula C15H15NO2 B6371797 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261947-50-5

3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No.: B6371797
CAS No.: 1261947-50-5
M. Wt: 241.28 g/mol
InChI Key: HPEJTAXCJJNFQK-UHFFFAOYSA-N
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Description

3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phenol group substituted with a methyl group and a phenyl group that contains an N-methylaminocarbonyl moiety. Its complex structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The N-methylaminocarbonyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the N-methylaminocarbonyl group can produce primary or secondary amines.

Scientific Research Applications

3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the N-methylaminocarbonyl moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol can be compared with other similar compounds, such as:

  • 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol
  • 3-Methyl-5-[4-(N-methylaminocarbonyl)phenyl]phenol
  • 3-Methyl-5-[3-(N-ethylaminocarbonyl)phenyl]phenol

These compounds share similar structural features but differ in the position or nature of the substituents. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-hydroxy-5-methylphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-13(9-14(17)7-10)11-4-3-5-12(8-11)15(18)16-2/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEJTAXCJJNFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683894
Record name 3'-Hydroxy-N,5'-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-50-5
Record name 3'-Hydroxy-N,5'-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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